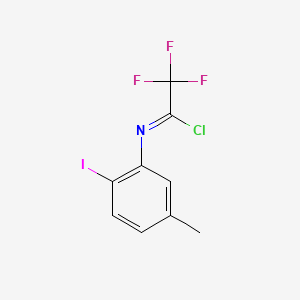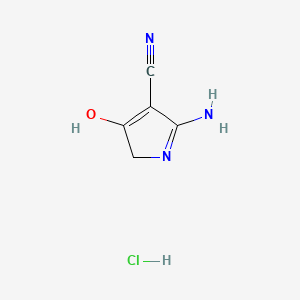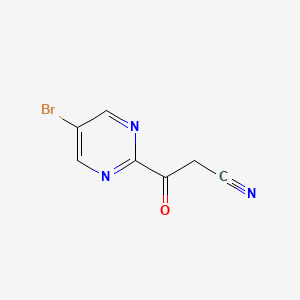
3-(5-Bromo-2-pyrimidinyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876582 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD32876582 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions is essential for replicating the compound in a laboratory setting.
Industrial Production Methods: Industrial production of MFCD32876582 requires scalable and efficient methods. These methods often involve optimizing reaction conditions to maximize yield and purity. The use of advanced technologies and equipment is crucial to ensure the consistent production of high-quality MFCD32876582.
Chemical Reactions Analysis
Types of Reactions: MFCD32876582 undergoes several types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876582 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of MFCD32876582 depend on the specific reagents and conditions used
Scientific Research Applications
MFCD32876582 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems. In medicine, MFCD32876582 is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD32876582 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets and pathways involved in the action of MFCD32876582 are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to MFCD32876582. These include compounds with similar functional groups and chemical properties. Comparing MFCD32876582 with these similar compounds helps highlight its unique features and potential advantages.
Highlighting Uniqueness: MFCD32876582 stands out due to its specific chemical structure and properties. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H4BrN3O/c8-5-3-10-7(11-4-5)6(12)1-2-9/h3-4H,1H2 |
InChI Key |
BXBQSGNOYAGHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

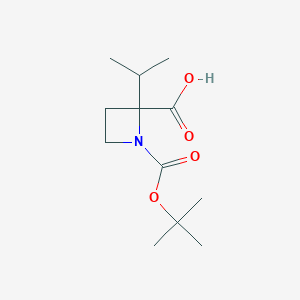
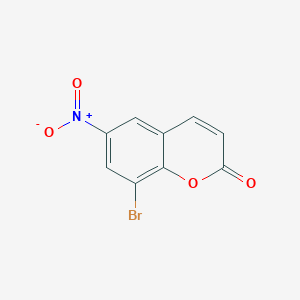
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)
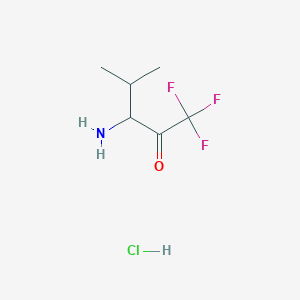

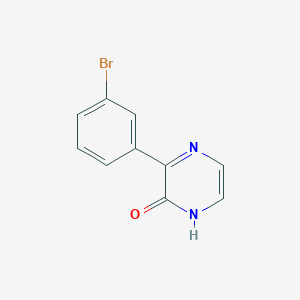
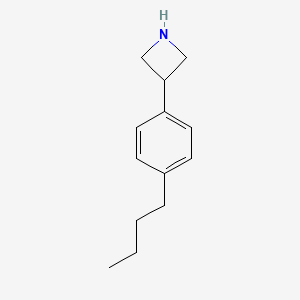
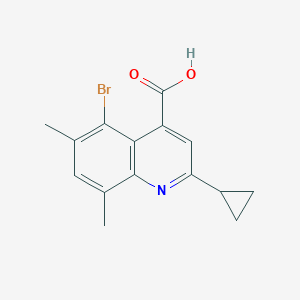
![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)
